Pseudodistomin C

Description

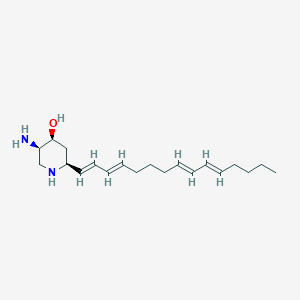

Structure

3D Structure

Properties

Molecular Formula |

C20H34N2O |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(2S,4S,5R)-5-amino-2-[(1E,3E,8E,10E)-pentadeca-1,3,8,10-tetraenyl]piperidin-4-ol |

InChI |

InChI=1S/C20H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-20(23)19(21)17-22-18/h5-8,12-15,18-20,22-23H,2-4,9-11,16-17,21H2,1H3/b6-5+,8-7+,13-12+,15-14+/t18-,19-,20+/m1/s1 |

InChI Key |

OFSZNJWXVVKUPZ-MKBVZRKMSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CCC/C=C/C=C/[C@@H]1C[C@@H]([C@@H](CN1)N)O |

Canonical SMILES |

CCCCC=CC=CCCCC=CC=CC1CC(C(CN1)N)O |

Synonyms |

pseudodistomin C |

Origin of Product |

United States |

Isolation and Origin of Pseudodistomin C

Natural Sources and Habitats of Pseudodistomin C

This compound is a naturally occurring piperidine (B6355638) alkaloid that has been primarily isolated from marine tunicates, which are also known as ascidians. clockss.orgacs.orgresearchgate.net These marine invertebrates are filter-feeders that inhabit a variety of marine environments.

The specific organism from which this compound was first isolated is the tunicate Pseudodistoma kanoko. acs.orgresearchgate.net This species was collected off the waters of Ie Island in Okinawa, Japan. acs.org Subsequently, this compound, along with other related pseudodistomins, was also found in the Micronesian ascidian Pseudodistoma megalarva. nih.gov Ascidians of the genus Pseudodistoma are known producers of a variety of bioactive alkaloids. nih.govresearchgate.net

Table 1: Natural Sources of this compound

| Organism | Location |

| Pseudodistoma kanoko | Ie Island, Okinawa, Japan |

| Pseudodistoma megalarva | Micronesia |

Isolation Methodologies for this compound from Biological Matrices

The isolation of this compound from the tunicate Pseudodistoma kanoko involves a multi-step extraction and chromatographic process. acs.org The collected tunicates were first extracted with a mixture of methanol (B129727) and toluene (B28343). acs.org The resulting extract was then partitioned between toluene and water. acs.org

The toluene-soluble fraction, which contained the desired compounds, was subjected to further separation using silica (B1680970) gel flash column chromatography. acs.org A specific solvent system of chloroform, n-butanol, acetic acid, and water was used for this step. acs.org Following this, preparative thin-layer chromatography (TLC) on silica gel with a solvent system of chloroform, methanol, and water afforded pure this compound. acs.org In some procedures, a portion of the fraction containing pseudodistomins was acetylated before final purification by high-performance liquid chromatography (HPLC). clockss.orgacs.org

Table 2: Summary of Isolation Techniques for this compound

| Step | Technique | Solvent/Mobile Phase |

| 1. Extraction | Solvent Extraction | Methanol/Toluene (3:1) |

| 2. Partitioning | Liquid-Liquid Partitioning | Toluene and Water |

| 3. Column Chromatography | Silica Gel Flash Chromatography | Chloroform/n-Butanol/Acetic Acid/Water (1.5:6:1:1) |

| 4. Thin-Layer Chromatography | Preparative TLC (Silica Gel) | Chloroform/Methanol/Water (6:4:0.7) |

| 5. (Alternative) HPLC | Reverse-Phase HPLC (Develosil ODS-5) | 85% Methanol (after acetylation) |

Taxonomic Classification of this compound Producing Organisms (e.g., Tunicates, Ascidians)

The organisms known to produce this compound belong to the animal kingdom, specifically within the phylum Chordata, and are classified as tunicates or ascidians. researchgate.netmdpi.com Ascidians are the largest and most diverse class within the subphylum Tunicata, with approximately 3,000 described species. mdpi.com They are considered the most highly evolved group of invertebrates and are closely related to vertebrates. researchgate.netmdpi.com

The genus Pseudodistoma, from which this compound is isolated, falls under the class Ascidiacea. nih.govnaturalproducts.net These organisms are known for producing a rich diversity of nitrogenous metabolites, including various alkaloids. nih.govmdpi.com

**Table 3: Taxonomic Classification of *Pseudodistoma***

| Taxonomic Rank | Classification |

| Kingdom | Animalia |

| Phylum | Chordata |

| Subphylum | Tunicata |

| Class | Ascidiacea |

| Genus | Pseudodistoma |

Structural Characterization and Confirmation of Pseudodistomin C

Spectroscopic Techniques in Pseudodistomin C Structure Elucidation

A suite of spectroscopic techniques was instrumental in piecing together the molecular architecture of this compound. Analysis of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provided the foundational information for its structural determination. researchgate.netclockss.org

The initial structural elucidation of this compound relied heavily on the interpretation of its 1H and 13C NMR spectra. researchgate.net These analyses revealed the presence of a piperidine (B6355638) ring and a long polyunsaturated side chain. High-resolution mass spectrometry was crucial in determining the molecular formula of the compound. researchgate.net Infrared spectroscopy provided insights into the types of functional groups present, while UV-Vis spectroscopy helped to characterize the conjugated diene systems within the side chain. scielo.org.bo

The following table summarizes the key spectroscopic data that contributed to the structural determination of this compound:

Table 1: Spectroscopic Data for this compound| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Complex pattern of signals indicating multiple olefinic and aliphatic protons. | Presence of a long unsaturated hydrocarbon chain and a saturated heterocyclic ring system. |

| ¹³C NMR | Signals corresponding to sp² and sp³ hybridized carbons. | Confirmed the presence of a piperidine ring and a polyene side chain. |

| Mass Spectrometry (MS) | Provided the exact mass and fragmentation pattern. | Established the molecular formula as C₂₀H₃₄N₂O. nih.gov |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH), amine (N-H), and C=C double bonds. | Indicated the presence of these functional groups in the molecule. |

| UV-Vis Spectroscopy | Absorption maxima consistent with conjugated diene systems. | Confirmed the presence and nature of the conjugated double bonds in the side chain. |

Chiral Determination and Stereochemical Assignment of this compound

A critical aspect of the structural confirmation of this compound was the determination of the absolute configurations of its chiral centers at positions C-4 and C-5 of the piperidine ring. researchgate.netclockss.org This was a particularly noteworthy finding as the stereochemistry was found to be opposite to that of its congeners, Pseudodistomins A and B, which were isolated from the same organism. researchgate.netresearchgate.net

The absolute stereochemistry was established through a combination of chiral High-Performance Liquid Chromatography (HPLC) analysis and the application of Mosher's ester analysis. researchgate.netcapes.gov.br Chiral HPLC analysis of the tetraacetate derivative of this compound, when compared with synthetic standards of known configuration, definitively assigned the stereochemistry. scribd.com The (4S, 5R) configuration was thus established for this compound. researchgate.net This was a remarkable discovery, highlighting the stereochemical diversity of natural products from a single source. clockss.org

Further confirmation of the entire structure, including the stereochemistry, was achieved through the total synthesis of this compound from D-serine. researchgate.net The synthesized compound's spectral data and optical rotation were identical to those of the natural product, providing unequivocal proof of its structure. clockss.org

X-ray Crystallography Applications in this compound Structural Analysis

While spectroscopic methods and chemical synthesis were pivotal in elucidating the structure of this compound, X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. wikipedia.orglibretexts.org This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice. wikipedia.org

In the context of this compound and its analogues, obtaining suitable crystals for X-ray diffraction can be a limiting step. However, when successful, it provides unambiguous confirmation of the relative and absolute stereochemistry, bond lengths, and bond angles. mdpi.comnih.gov For complex molecules like this compound, X-ray crystallography of a suitable derivative can be a powerful tool to corroborate the structural assignments made by other methods. clockss.orgnih.gov

Chemical Degradation Studies for Structural Elucidation of this compound

Chemical degradation is a classic and powerful strategy in natural product chemistry to break down a complex molecule into smaller, more easily identifiable fragments. This approach was utilized in the structural elucidation of this compound and its relatives. researchgate.netclockss.org

For instance, ozonolysis followed by reductive workup is a common method to cleave double bonds and determine their positions within a molecule. This technique was applied to the triacetate derivative of Pseudodistomin B to revise the position of the diene in its side chain. clockss.org Similarly, hydrogenation of the dienyl group in Pseudodistomins A and B yielded an identical tetrahydro-pseudodistomin, which was crucial in their initial structural determination. researchgate.net

Synthetic Endeavors and Methodologies for Pseudodistomin C

Total Synthesis Strategies for Pseudodistomin C

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a method used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. uniurb.itrroij.com For this compound, a logical retrosynthetic plan involves two primary disconnections. The first is the disconnection of the complex dienyl side chain from the piperidine (B6355638) core, often envisioned via a Julia olefination reaction. acs.orgnih.gov This simplifies the target to a key 2,4,5-trisubstituted piperidine derivative.

This core piperidine intermediate is the central challenge. Further retrosynthetic analysis of this fragment often involves disconnecting the ring at the C-N and C-C bonds to reveal acyclic precursors. For instance, a key intermediate like 4-hydroxy-5-N-tert-butoxycarbonylaminopiperidin-2-one can be traced back to acyclic amino acid derivatives through strategic cyclization reactions. acs.orgacs.org This approach allows chemists to plan a synthetic route by identifying crucial bond formations and the key intermediates required to achieve the final structure. uniurb.it

Key Synthetic Intermediates in this compound Total Synthesis

Several total and formal syntheses of this compound have been reported, each relying on the strategic construction of crucial intermediates. The first total synthesis, accomplished by Kobayashi et al., utilized Garner's aldehyde, derived from D-serine, as a key chiral building block. acs.orgacs.org

A subsequent, highly diastereoselective formal synthesis by Langlois identified a different set of key intermediates. acs.orgacs.org This route was planned through the promising intermediate 4-hydroxy-5-N-tert-butoxycarbonylaminopiperidin-2-one. acs.org The successful synthesis was achieved starting from (S)-pyroglutaminol, proceeding through a secondary alcohol intermediate which was then converted into the direct precursor to the natural product's core, a trisubstituted benzenesulfonylmethylpiperidine. acs.orgacs.orgnih.gov This phenyl sulfone precursor is primed for the Julia olefination to attach the side chain. acs.org

A general route developed by Ma and Sun for related pseudodistomins also highlights important intermediates, such as enol ethers formed from Michael addition and Dieckmann condensation, which are then hydrogenated to create the all-cis substituted piperidine core. nih.govacs.org

| Key Intermediate | Starting Material(s) | Key Reaction(s) | Synthesis Approach |

| Garner's aldehyde | D-serine | Not detailed in sources | Kobayashi et al. |

| Trisubstituted benzenesulfonylmethylpiperidine | (S)-pyroglutaminol | Cyclization, Reduction | Langlois |

| 4-hydroxy-5-N-tert-butoxycarbonylaminopiperidin-2-one | (S)-pyroglutaminol | Cyclization | Langlois (planned) |

| Enol ethers (for related pseudodistomins) | β-amino esters | Michael addition, Dieckmann condensation | Ma and Sun |

Challenges and Innovations in this compound Chemical Synthesis

The synthesis of this compound is fraught with challenges, primarily centered on the stereocontrolled construction of the 2,4,5-trisubstituted piperidine ring. The molecule's complex structure requires innovative methods to achieve high diastereoselectivity. vulcanchem.com The initial total synthesis by Kobayashi and his team notably yielded key intermediates with poor diastereo- and enantioselectivity, highlighting the difficulty in controlling the multiple chiral centers. acs.orgacs.org

A significant innovation was the formal synthesis developed by Langlois, which achieved total diastereoselectivity. acs.orgnih.gov This was accomplished by using a chiral starting material, (S)-pyroglutaminol, and carefully planning the reaction sequence to set the stereocenters correctly. acs.orgacs.org Another key innovation in the synthesis of related piperidine alkaloids is the use of the Julia olefination to install the unsaturated side chain onto the heterocyclic core. acs.orgnih.gov Furthermore, the development of general routes, such as the one by Ma and Sun employing a highly diastereoselective hydrogenation step, represents a major advance in synthesizing this class of compounds. nih.govacs.org

Stereoselective Approaches in this compound Synthesis

Achieving the correct stereochemistry is paramount in the synthesis of this compound, which has a specific (4S, 5R) absolute configuration on the piperidine ring. acs.orgresearchgate.net The various synthetic approaches have differed significantly in their ability to control this aspect.

In contrast, the formal synthesis by Langlois from (S)-pyroglutaminol was designed specifically for high stereocontrol and was described as being completely diastereoselective. acs.org The strategy involved a one-step reduction and cyclization that afforded the desired all-cis-trisubstituted piperidine with total stereoselectivity. acs.org Similarly, the methodology developed by Ma and Sun for related pseudodistomins achieved high diastereoselectivity in forming the all-cis piperidine core through the catalytic hydrogenation of an enol ether intermediate. nih.govacs.org In this process, the catalyst (Raney-Ni) directs the hydrogen attack from a specific face of the molecule, ensuring the desired stereochemical outcome. nih.govacs.org These stereoselective approaches are critical for producing the natural product efficiently and in its correct, biologically active form.

Semi-Synthesis and Late-Stage Functionalization of this compound

Semi-synthesis involves using a natural product as a starting material for further chemical modifications, while late-stage functionalization (LSF) is a powerful strategy to generate new analogues of a complex lead structure without resorting to a full de novo synthesis. rroij.comnih.gov LSF is particularly valuable in medicinal chemistry for rapidly creating a library of related compounds to explore structure-activity relationships. nih.govrsc.org

While no specific studies focusing on the semi-synthesis or LSF of this compound itself were identified in the provided search results, the potential for such approaches is evident. The synthetic route developed by Langlois was noted to be a "valid completely diastereoselective route, not only to natural this compound 3 itself but also to structural analogues containing other olefinic side chains, to evaluate their biological activities". acs.org This statement directly points to the applicability of an LSF-type strategy, where the synthesized piperidine core could serve as a common scaffold. By applying different aldehydes in the final Julia olefination step, a variety of analogues with modified side chains could be efficiently produced. This would allow for the exploration of how changes in the side chain's length, geometry, and functionality affect the compound's cytotoxic properties.

Biosynthetic Pathways of Pseudodistomin C

Proposed Biosynthetic Precursors of Pseudodistomin C (e.g., Sphingosine-Related)

The molecular architecture of this compound, featuring a substituted piperidine (B6355638) ring attached to a long, unsaturated alkyl chain, strongly suggests a biogenetic relationship with sphingolipids. clockss.org Sphingolipids are a class of lipids built upon an amino alcohol backbone, which is synthesized in many organisms from the condensation of a fatty acyl-CoA with the amino acid L-serine. nih.govnih.gov

It is hypothesized that the biosynthesis of the pseudodistomins follows a similar logic. clockss.org The piperidine core and its adjacent functionalities are likely derived from an amino acid precursor. A key hypothesis suggests that this compound (11) is biosynthetically derived from the unusual amino acid L-serine. clockss.org This is noteworthy because its co-occurring congeners, Pseudodistomins A and B, which share the same piperidine skeleton but have different stereochemistry at the C-4 and C-5 positions, are thought to be generated from D-serine. clockss.org This proposed use of different amino acid stereoisomers could explain the concurrent presence of these structurally related but stereochemically distinct alkaloids within the same tunicate, Pseudodistoma kanoko. clockss.org

The long unsaturated side chain is believed to originate from fatty acid metabolism, which would be condensed with the serine-derived head group to form a linear precursor that subsequently cyclizes to form the characteristic piperidine ring.

Enzymatic Steps and Mechanisms in this compound Biogenesis (if identified)

As of now, the specific enzymes and detailed mechanisms involved in the biogenesis of this compound within its natural producer, the tunicate Pseudodistoma kanoko, have not been identified or characterized in the scientific literature.

Based on the proposed precursors, a hypothetical biosynthetic pathway can be outlined. This would likely involve:

Condensation: An enzyme, possibly a serine palmitoyltransferase (SPT)-like enzyme, would catalyze the condensation of a long-chain fatty acyl-CoA with L-serine. SPT is the key enzyme in sphingolipid biosynthesis that performs this function. nih.gov

Reduction: The ketone group formed during the condensation would likely be reduced by a reductase enzyme.

Cyclization: An uncharacterized enzyme would then catalyze an intramolecular cyclization of the linear amino alcohol precursor to form the 2,4,5-trisubstituted piperidine ring. The specific mechanism would need to account for the 2S, 4S, 5R stereochemistry of this compound. clockss.org

Tailoring: Further enzymatic modifications, such as desaturations on the alkyl side chain, would be carried out by tailoring enzymes like desaturases to yield the final diene structures in the side chain of this compound.

However, it must be emphasized that this pathway is speculative and awaits experimental validation through the identification and characterization of the responsible enzymes.

Genetic Basis of this compound Biosynthesis (e.g., gene clusters)

The genetic basis for the biosynthesis of this compound has not yet been discovered. In many microorganisms and marine invertebrates, the genes encoding the enzymes for a specific secondary metabolite pathway are organized into a contiguous unit on the chromosome known as a biosynthetic gene cluster (BGC). mdpi.comfrontiersin.org The identification of such a cluster in Pseudodistoma kanoko or its potential microbial symbionts would be a critical step in understanding the biosynthesis of this alkaloid.

Bioinformatic analyses of marine organisms have revealed numerous PKS (polyketide synthase) and NRPS (non-ribosomal peptide synthetase) gene clusters, which are often involved in the production of alkaloids. mdpi.com However, the specific gene cluster responsible for producing the piperidine alkaloid skeleton of the pseudodistomins has not been reported. Discovering this BGC would allow for heterologous expression studies, which could confirm the functions of the individual enzymes and definitively map out the biosynthetic pathway. mdpi.comnih.gov

Chemoenzymatic Synthesis Approaches Utilizing this compound Biosynthetic Insights (if applicable)

Currently, there are no published reports on chemoenzymatic synthesis approaches that specifically utilize insights from the proposed biosynthetic pathway of this compound. While numerous total chemical syntheses of this compound and its analogues have been successfully developed, these routes are based on traditional organic chemistry methods. researchgate.netnih.govresearchgate.net

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.govmdpi.com A future chemoenzymatic strategy for this compound could, for example, involve the chemical synthesis of a linear precursor followed by an enzyme-catalyzed cyclization to form the piperidine ring with the correct stereochemistry. This would mimic the proposed biosynthetic strategy of the tunicate. However, such an approach is contingent on the discovery and characterization of the key biosynthetic enzymes, particularly the putative cyclase responsible for forming the piperidine core.

Biological Activities and Pharmacological Mechanisms of Pseudodistomin C

In Vitro Cytotoxicity and Antiproliferative Activities of Pseudodistomin C

Studies have demonstrated that this compound possesses cytotoxic properties, inhibiting the growth of various cancer cell lines in laboratory settings. clockss.orgresearchgate.net

This compound has shown significant cytotoxic activity against specific cancer cell lines. clockss.org It was found to be effective against murine leukemia L1210 cells and human epidermoid carcinoma KB cells. clockss.org The potency of this cytotoxicity is measured by the half-maximal inhibitory concentration (IC₅₀), with data indicating activity in the microgram per milliliter range. clockss.org

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Organism | Type of Cancer | IC₅₀ (µg/mL) |

|---|---|---|---|

| L1210 | Mouse | Lymphocytic Leukemia | 2.3 |

| KB | Human | Epidermoid Carcinoma | 2.6 |

Data sourced from Kobayashi, J.; Ishibashi, M. Heterocycles 1996, 42, 943-970. clockss.org

The precise mechanisms through which this compound induces cell death, such as whether it primarily triggers apoptosis or necrosis, have not been extensively detailed in the available scientific literature. While related natural products have been shown to induce apoptosis and cell cycle arrest, specific studies detailing these processes for this compound are not prevalent. rsc.orgnih.gov

Cell Line Specificity and Potency of this compound (e.g., Murine Leukemia L1210, Human Epidermoid Carcinoma KB Cells) [1, 4, 7]

Molecular Targets and Binding Interactions of this compound

The pharmacological effects of this compound are rooted in its interactions with specific molecular components within the cell.

While specific protein targets and the signaling pathways modulated by this compound are not fully elucidated, the activity of related compounds, Pseudodistomins A and B, suggests potential interactions. acs.org These related compounds have been identified as calmodulin antagonists. acs.org

Research into a group of related compounds, Pseudodistomins B-F, which includes this compound, has shown activity in a cell-based assay designed to detect DNA damage. nih.gov However, the study concluded that this activity was due to an alternative mechanism, not direct DNA damage. nih.gov There is currently no available information regarding specific DNA/RNA binding interactions or epigenetic modifications caused by this compound.

Pseudodistomins A and B have been shown to exhibit calmodulin antagonistic activity, inhibiting the calmodulin-activated brain phosphodiesterase. clockss.orgacs.org Although this compound shares a similar piperidine (B6355638) core structure, its specific activity as a calmodulin antagonist has not been explicitly reported in the reviewed literature. researchgate.netresearchgate.net

DNA/RNA Interactions and Epigenetic Modifications by this compound (if applicable)

Anti-infective Properties of this compound (e.g., Antibacterial, Antiviral, Antifungal)

This compound, a piperidine alkaloid isolated from the Okinawan tunicate Pseudodistoma kanoko, has been identified as having anti-infective properties, particularly antifungal activity. researchgate.netwashington.edu Research has highlighted its action against the opportunistic fungal pathogen Candida albicans. nih.gov While the broader class of alkaloids derived from marine ascidians has shown a wide spectrum of bioactivity, including antiviral and antibacterial effects, the specific evaluation of this compound has been more limited. researchgate.netcolab.wsscribd.com Its activity is noted as part of the diverse defense chemistries produced by sessile marine invertebrates. researchgate.net

The table below summarizes the known anti-infective profile for this compound based on available research.

| Anti-infective Property | Target Organism | Reported Activity |

| Antifungal | Candida albicans | Active |

| Antiviral | Not specified | Mentioned as a potential activity for the general class of compounds, but not specifically demonstrated for this compound. semanticscholar.org |

| Antibacterial | Not specified | Mentioned as a potential activity for the general class of compounds, but not specifically demonstrated for this compound. |

This table is based on currently available data and may be subject to expansion with future research.

In Vivo Efficacy Studies of this compound in Animal Models (e.g., Xenograft Models, Disease Models)

A review of the current scientific literature indicates that in vivo efficacy studies of this compound in animal models have not been reported. While other marine-derived alkaloids have progressed to preclinical and even clinical trials in animal models for various diseases, this compound does not appear to have been evaluated in a similar capacity. researchgate.netnih.gov The transition from in vitro activity to in vivo efficacy is a critical and challenging step in drug development, requiring the use of living organisms to assess a compound's therapeutic potential in a complex biological system. biorxiv.orgresearchgate.net

There are no reported studies on the efficacy evaluation of this compound in specific preclinical disease models. Investigations into its potential therapeutic effects for conditions such as fungal infections or cancer have not been documented in an in vivo context.

As there are no reported in vivo studies for this compound, no specific pharmacodynamic (PD) biomarkers have been identified or utilized for this compound. Pharmacodynamic biomarkers are measurable indicators that demonstrate a drug has reached its target and is having a biological effect. oup.com In the context of antifungal drug development, for instance, PD biomarkers can be crucial for establishing a relationship between drug exposure and the antifungal effect. oup.comnih.gov Examples of such biomarkers in fungal infection models include fungal-specific molecules like galactomannan (B225805) and 1,3-beta-D-glucan (BDG), which can be measured to quantify the fungal burden and response to treatment. nih.govmdpi.com The identification of relevant PD biomarkers is a key component of establishing dose-exposure-response relationships, which is fundamental for optimizing drug regimens and predicting clinical success. nih.gov For piperidine alkaloids, potential biomarkers could be related to their interaction with specific receptors or downstream signaling pathways, but this has not been explored for this compound. frontiersin.orgscience.gov

Structure Activity Relationship Sar Studies of Pseudodistomin C and Its Analogs

Design and Synthesis of Pseudodistomin C Derivatives and Analogs

The design of this compound analogs is centered on modifying its two primary structural components: the 2,4,5-trisubstituted piperidine (B6355638) ring and the C-2 pentadecatetraenyl side chain. The primary goal is to probe the importance of the stereochemistry and the functional groups of the piperidine core, as well as the length, saturation, and geometry of the lipid side chain.

The synthesis of these analogs is a complex challenge due to the multiple stereocenters on the piperidine ring. Researchers have developed various stereoselective and stereodivergent synthetic routes to access these molecules. A common strategy involves the synthesis of a key intermediate, a trisubstituted piperidine, which can then be coupled with a modified side chain. For instance, a stereocontrolled formal synthesis of this compound has been achieved starting from (S)-pyroglutaminol, leading to a direct precursor of the natural product. nih.govresearchgate.net Such synthetic routes allow for the creation of a library of analogs where each stereocenter and functional group can be systematically altered.

Key synthetic strategies include:

Chiron Approach: Utilizing readily available chiral starting materials, like D-glucofuranose, to construct the pyrrolidine (B122466) or piperidine core with defined stereochemistry. researchgate.net

Ring-Closing Metathesis: Employed to form the piperidine ring from acyclic precursors. researchgate.net

Prins and Carbonyl Ene Cyclizations: These reactions have been used to create 2,4,5-trisubstituted piperidines, although control of diastereoselectivity can be a challenge. researchgate.net

Conjugate Addition: Used to introduce substituents to the piperidine ring precursors with stereocontrol. researchgate.net

Impact of Structural Modifications on this compound Biological Activity

SAR studies have revealed that both the piperidine core and the lipid side chain are critical for the cytotoxic activity of this compound and its analogs.

Piperidine Ring Modifications: The substituents on the piperidine ring, including the C4-hydroxyl and C5-amino groups, and their relative stereochemistry, play a significant role. The antioxidant activity of related 3,4,5-trisubstituted piperidines has been shown to be influenced by the presence and spatial arrangement of a hydroxy group. researchgate.net In studies on other bioactive piperidine-containing molecules, structural modifications to the ring have led to potent and selective antagonists for various biological targets. nih.gov For instance, introducing an aliphatic side chain at the C-2 position of a piperidine scaffold in a different class of inhibitors dramatically improved binding affinity and cellular activity by locking the ring in a preferred binding conformation. nih.gov This suggests that the C-2 side chain of this compound is pivotal not just for its own interactions but also for orienting the piperidine core.

Side Chain Modifications: The long, unsaturated aliphatic side chain is a key determinant of bioactivity. Studies on related piperidine alkaloids, such as those from the genus Piper (piperine), have shown that modifications to the side chain and the terminal aromatic group significantly affect cytotoxicity and tumor specificity. researchmap.jpiiarjournals.org For pseudomycin analogs, which also feature a lipid side chain, modifications to this chain were shown to reduce toxicity while in some cases improving the desired antifungal activity. nih.gov This highlights a common strategy in natural product analog synthesis: modifying lipophilic tails to fine-tune the balance between therapeutic activity and toxicity. The high degree of unsaturation in the pentadecatetraenyl chain of this compound likely contributes significantly to its interaction with cellular membranes or hydrophobic binding pockets of target proteins.

| Structural Modification | Observed Impact on Biological Activity | Inference for this compound |

|---|---|---|

| Alteration of Piperidine Ring Stereochemistry | Strongly influences antiproliferative profile in sphingoid base-like analogs. researchgate.net | The specific (2S,4S,5R) configuration of the piperidine ring is likely crucial for optimal target binding. |

| Modification of Piperidine Substituents (e.g., -OH, -NH2) | Hydroxy group has a synergistic effect on the antioxidant activity of TEMPO-containing piperidines. researchgate.net | The C4-hydroxyl and C5-amino groups are likely key pharmacophoric features involved in hydrogen bonding with the target. |

| Introduction of a C-2 Aliphatic Side Chain | Significantly enhanced potency of HDM2 inhibitors by restricting ring conformation. nih.gov | The C-2 pentadecatetraenyl chain is critical for anchoring the molecule and orienting the piperidine core for optimal interaction. |

| Modification of Side Chain Length/Saturation | Modifications to the side chain of pseudomycin analogues altered toxicity and antifungal activity. nih.gov | The length and unsaturation of the polyene chain are key for modulating cytotoxicity and potentially for membrane interaction. |

Key Pharmacophoric Elements of this compound for Target Engagement

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. While a specific pharmacophore model for this compound has not been explicitly published, one can be inferred from its structure and the SAR data of its analogs.

The key pharmacophoric features of this compound are believed to be:

Hydrogen Bond Donors/Acceptors: The C4-hydroxyl group and the C5-amino group on the piperidine ring are prime candidates for forming hydrogen bonds with a biological target. The nitrogen atom within the piperidine ring can also act as a hydrogen bond acceptor. These interactions are often critical for the specificity and affinity of ligand-receptor binding.

Positive Ionizable Feature: At physiological pH, the C5-amino group and/or the ring nitrogen can be protonated, allowing for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in a binding pocket.

Hydrophobic/Lipophilic Region: The long, unsaturated pentadecatetraenyl side chain constitutes a significant hydrophobic region. This lipophilic tail is likely crucial for membrane insertion or for occupying a large, greasy pocket within a target protein, contributing significantly to the binding energy. The rigidity imposed by the conjugated double bonds also defines a specific shape for this hydrophobic tail.

These features—a polar, hydrogen-bonding headgroup (the piperidine ring) and a large, conformationally-defined hydrophobic tail—are characteristic of many bioactive lipids and natural products that interact with membranes or proteins with deep binding clefts. researchgate.net

| Pharmacophoric Feature | Structural Moiety in this compound | Potential Role in Target Engagement |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | C4-hydroxyl oxygen, Piperidine ring nitrogen | Directional interaction with H-bond donors on the target protein. |

| Hydrogen Bond Donor (HBD) | C4-hydroxyl group, C5-amino group | Directional interaction with H-bond acceptors on the target protein. |

| Positive Ionizable Center | C5-amino group, Piperidine ring nitrogen | Electrostatic or ionic interactions with negatively charged residues. |

| Hydrophobic Region | (1E,3E,8E,10E)-pentadeca-1,3,8,10-tetraenyl chain | Anchoring the molecule in a hydrophobic pocket or membrane; contributes significantly to binding affinity. |

Computational Approaches in this compound SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are invaluable tools for rationalizing and predicting the SAR of bioactive molecules like this compound.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net For piperidine alkaloids and related compounds, QSAR models have been developed to predict cytotoxicity. researchmap.jpiiarjournals.org These models typically use calculated molecular descriptors that quantify physicochemical properties like:

Lipophilicity (logP): Represents the hydrophobicity of the molecule.

Electronic Properties: Such as partial charges, dipole moment, and ionization potential, which relate to a molecule's ability to engage in electrostatic or polar interactions. iiarjournals.org

Steric/Topological Descriptors: Parameters that describe the molecule's size, shape, and branching. researchmap.jp

By building a QSAR model for a library of this compound analogs, researchers could predict the cytotoxicity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. For example, QSAR studies on piperic acid amides revealed that molecular shape and the capacity for electrostatic interactions were key parameters for estimating their tumor selectivity. iiarjournals.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.comnih.gov This method is instrumental in understanding SAR at a molecular level. For this compound analogs, docking studies could be used to:

Visualize the binding mode within a putative target's active site.

Explain why certain stereoisomers are more active than others.

Identify key amino acid residues that interact with the pharmacophoric features of the ligand.

Predict the binding affinity of new analogs, helping to guide their design.

In studies of other complex natural product analogs, molecular docking has successfully explained experimental bioactivity. For instance, docking of brassinosteroid analogs into their receptor revealed that stabilizing interactions from specific functional groups correlated with higher activity. mdpi.comnih.gov Similarly, docking studies of indole (B1671886) diketopiperazine alkaloids provided predictions of the binding mode within their target enzyme, helping to explain the SAR. frontiersin.org Although the specific protein target for this compound's cytotoxicity is not definitively known, docking studies against hypothesized targets (e.g., enzymes involved in lipid metabolism, ion channels) could provide critical insights and testable hypotheses.

Potential Therapeutic Applications and Research Avenues for Pseudodistomin C

Preclinical Validation of Pseudodistomin C as a Lead Compound for Disease Intervention

The initial discovery and subsequent studies of this compound have established its cytotoxic properties against various cancer cell lines in preclinical, in vitro models. clockss.orgresearchgate.net Isolated from the Okinawan tunicate Pseudodistoma kanoko, the compound demonstrated notable activity against both murine and human cancer cells. clockss.orgresearchgate.net

Initial testing revealed its cytotoxicity against murine lymphoma L1210 cells and human epidermoid carcinoma KB cells, with IC50 values of 2.3 µg/mL and 2.6 µg/mL, respectively. clockss.org Further investigations confirmed its antitumor activity against human HeLa-derived KB cancer cells. researchgate.net The collective data from these early studies validated this compound as a hit compound worthy of further investigation.

A significant finding in understanding its mechanism is that this compound, along with its relatives Pseudodistomins B, D, E, and F, was found to be active in a cell-based assay for DNA damage induction. semanticscholar.orgthieme-connect.comnih.gov This suggests that its cytotoxic effects may be mediated, at least in part, by interfering with DNA integrity. Additionally, some compounds in the pseudodistomin family have been shown to exhibit calmodulin antagonistic activity, a mechanism that can disrupt various cellular signaling pathways. thieme-connect.comnih.gov

Table 1: In Vitro Cytotoxic Activity of this compound

| Cell Line | Organism | Cell Type | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| L1210 | Murine (Mouse) | Lymphoma | 2.3 | clockss.org |

| KB | Human | Epidermoid Carcinoma | 2.6 | clockss.org |

These findings underscore the potential of this compound as a lead compound for the development of new anticancer agents. Its ability to induce DNA damage provides a specific mechanistic pathway to explore and exploit for therapeutic purposes.

Development of Novel Therapeutic Strategies Based on this compound Scaffolds

The promising cytotoxicity of this compound has prompted researchers to use its molecular framework, or "scaffold," as a basis for developing novel therapeutic agents. clockss.orgdntb.gov.ua The core piperidine (B6355638) structure of this compound is seen as a viable starting point for synthetic modification to create analogues with potentially enhanced potency, selectivity, or improved pharmacological properties. researchgate.netnih.gov

The development of total synthesis and formal synthesis pathways for this compound has been a critical step in this endeavor. researchgate.netresearchgate.netjst.go.jp These synthetic routes not only confirm the structure of the natural product but also provide the necessary chemical tools to generate derivatives. For instance, research has focused on creating key synthetic intermediates that can be used to build a variety of pseudodistomin-like molecules. jst.go.jp A recent study published in 2025 detailed the stereodivergent synthesis of cytotoxic pseudodistomin-like analogues, demonstrating active and ongoing research in modifying this scaffold to evaluate structure-activity relationships. dntb.gov.ua The goal of these synthetic efforts is to create libraries of related compounds that can be screened for superior anticancer activity or different biological targets. clockss.org

Combination Therapies Involving this compound and Other Agents (if explored in preclinical models)

Based on a review of the available scientific literature, there are no published preclinical studies that have explored the use of this compound in combination with other therapeutic agents. Research to date has focused on its intrinsic activity as a single agent and on the synthesis of analogues based on its chemical scaffold. The potential for synergistic effects with other chemotherapeutic drugs remains an unexplored area of research.

Emerging Research Directions for this compound in Neglected Diseases (if applicable)

Neglected tropical diseases (NTDs), such as leishmaniasis, Chagas disease, and schistosomiasis, represent a significant global health burden for which new therapeutic options are urgently needed. mdpi.comnih.govdndi.org Currently, the preclinical research on this compound has been exclusively directed toward its cytotoxic effects on cancer cell lines. clockss.orgresearchgate.net A thorough review of the literature reveals no studies investigating the activity of this compound or its analogues against the pathogens responsible for NTDs. This represents a clear knowledge gap and a potential opportunity for future research. The unique mechanism of action, including DNA damage induction, could potentially be effective against the protozoan or helminthic parasites that cause many of these diseases. Therefore, screening this compound and its derivatives against a panel of NTD-causing organisms could be a promising future research direction.

Challenges and Future Perspectives in Pseudodistomin C Research

Current Limitations in Pseudodistomin C Research and Development

Progress in the study of this compound is significantly constrained by two primary factors: the difficulty of its isolation from natural sources and the complexity of its chemical synthesis.

Supply and Isolation: Like many marine natural products, this compound is obtained in very low yields from its source organism, the tunicate Pseudodistoma kanoko. nih.govresearchgate.net This scarcity makes it difficult to acquire sufficient quantities of the compound for extensive biological screening, mechanism of action studies, and further preclinical development. The reliance on natural extraction is unsustainable and presents a major bottleneck in research. vulcanchem.com

Table 1: Key Limitations in this compound Research

| Limitation Category | Specific Challenge | Impact on Research |

|---|---|---|

| Natural Supply | Low isolation yield from the marine tunicate Pseudodistoma kanoko. | Insufficient material for comprehensive biological testing and development. |

| Chemical Synthesis | Multiple chiral centers requiring difficult stereocontrol. | Complex, multi-step syntheses with low overall yields hinder large-scale production. |

| Chemical Synthesis | Unusual absolute configuration compared to related compounds. | Requires unique synthetic strategies, complicating analogue synthesis for SAR studies. |

Opportunities for Translational Research with this compound (Limited to Pre-clinical Stage)

Despite the challenges, the documented bioactivity of this compound provides a clear opportunity for preclinical translational research, primarily in the field of oncology. Translational research aims to bridge the gap between basic scientific discoveries and their application in human health. nih.gov For this compound, the focus remains at the foundational, preclinical level.

The primary opportunity lies in its observed cytotoxic effects. Initial studies revealed that this compound exhibits cytotoxicity against human HeLa-derived KB cancer cells. researchgate.net This finding is the cornerstone for all potential translational work. Further preclinical investigation is necessary to understand the scope and mechanism of this activity. This includes screening against a broader panel of human cancer cell lines to identify specific cancer types that may be particularly sensitive to the compound. beilstein-journals.org

Elucidating the mechanism of action is a critical next step. Research could focus on identifying the molecular target(s) within cancer cells. For instance, many cytotoxic marine alkaloids, such as the lamellarins, function by inhibiting topoisomerase enzymes or inducing apoptosis. nih.govmdpi.commdpi.com Investigating whether this compound acts through similar or novel pathways is a key area for preclinical exploration.

Table 2: Preclinical Research Opportunities for this compound

| Research Area | Objective | Potential Impact |

|---|---|---|

| Cytotoxicity Profiling | Screen against a diverse panel of cancer cell lines. | Identify specific cancer types most susceptible to this compound. |

| Mechanism of Action Studies | Investigate how the compound induces cell death (e.g., apoptosis, topoisomerase inhibition). | Uncover novel therapeutic targets and pathways. |

| Analogue Synthesis and SAR | Create and test structural variants of this compound. | Identify the key structural features required for cytotoxicity and potentially develop more potent or selective compounds. |

Advanced Methodologies for Investigating this compound (e.g., Omics Technologies, Advanced Imaging)

Modern analytical and computational techniques offer powerful tools to overcome some of the longstanding challenges in natural product research and can be strategically applied to this compound. nih.govresearchgate.net

Omics Technologies: The integration of genomics, transcriptomics, and metabolomics can provide profound insights. frontiersin.org Genomic and metagenomic sequencing of the tunicate Pseudodistoma kanoko and its associated microorganisms could identify the biosynthetic gene cluster responsible for producing the pseudodistomin alkaloids. mdpi.com This would be a crucial first step toward heterologous expression—producing the compound in a more easily cultured host like bacteria or yeast—thus solving the supply problem. Metabolomics could be used to analyze the tunicate's chemical profile in detail, potentially leading to the discovery of new, related alkaloids with different bioactivities. nih.gov

Advanced Imaging: High-resolution imaging techniques can help visualize the compound's effects at a cellular level. numberanalytics.comnih.govnih.gov By attaching a fluorescent tag to a synthesized analogue of this compound, researchers could use confocal microscopy to track its uptake into cancer cells and determine its subcellular localization (e.g., nucleus, mitochondria). This could provide vital clues about its mechanism of action. Advanced modalities like super-resolution microscopy could even visualize its interaction with specific cellular structures or proteins. frontiersin.org

Computational Modeling: In silico methods, such as molecular docking, can predict how this compound might bind to potential protein targets. mdpi.com This can help prioritize experimental work for mechanism-of-action studies and aid in the rational design of more potent synthetic analogues.

Table 3: Application of Advanced Methodologies to this compound

| Methodology | Specific Application | Potential Outcome |

|---|---|---|

| Genomics/Metagenomics | Sequencing of Pseudodistoma kanoko and its symbionts. | Identification of the biosynthetic gene cluster for sustainable production via biotechnology. |

| Metabolomics | Comprehensive chemical profiling of the tunicate extract. | Discovery of new pseudodistomin analogues with potentially improved properties. |

| Advanced Imaging (e.g., Fluorescence Microscopy) | Use of a fluorescently-tagged analogue in cell-based assays. | Visualization of subcellular localization and target engagement, clarifying the mechanism of cytotoxicity. |

| Computational Modeling | Molecular docking simulations with known cancer-related proteins. | Prediction of biological targets to guide experimental validation. |

Strategic Directions for Future this compound Academic Investigations

Future academic research on this compound should be strategically focused on addressing the key limitations and leveraging modern technologies to build a deeper understanding of its chemical and biological properties.

A primary strategic direction is to develop a robust and efficient total synthesis. cri.or.th This would not only solve the supply issue but also enable the creation of a library of structural analogues. nih.gov Such a library is essential for systematic SAR studies to determine which parts of the molecule are essential for its cytotoxic activity. This knowledge can then be used to design compounds with enhanced potency or selectivity.

A second major thrust should be a comprehensive investigation into its biological mechanism. Moving beyond the initial cytotoxicity data, research should aim to identify the specific molecular pathway that this compound perturbs. This involves a combination of the advanced methodologies described above, from target identification using proteomics to validation with cell biology and imaging techniques. nih.gov

Finally, a broader biological screening is warranted. While its cytotoxic properties are of primary interest, piperidine (B6355638) alkaloids are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects. nih.govresearchgate.net Screening this compound and its future analogues against other disease targets could uncover new and unexpected therapeutic potential, expanding the value of this unique marine natural product.

Table 4: Strategic Directions for Future Research

| Strategic Priority | Key Actions | Desired Long-Term Goal |

|---|---|---|

| Overcome Supply Limitation | Develop a scalable, stereocontrolled total synthesis; Pursue biosynthetic pathway elucidation for biotechnological production. | Provide a reliable and sustainable source of this compound for all research purposes. |

| Elucidate Biological Function | Conduct in-depth mechanism of action studies; Utilize 'omics' and advanced imaging to identify cellular targets. | Understand precisely how this compound exerts its cytotoxic effects to inform therapeutic development. |

| Expand Therapeutic Potential | Synthesize and screen a library of analogues for structure-activity relationships; Test against a wider range of disease models (e.g., bacteria, viruses). | Discover new lead compounds for oncology and potentially other therapeutic areas. |

Q & A

Q. How is the absolute configuration of Pseudodistomin C confirmed experimentally?

The absolute configuration is determined using asymmetric synthesis and comparison of optical rotation data with structurally related compounds. For example, the stereochemical assignment of Pseudodistomin E (a structural analog) was resolved via asymmetric conjugate addition and iodolactonisation, which established its C(2)-stereocenter . NMR coupling constant analysis (e.g., values) and X-ray crystallography of intermediates are critical for validating stereochemistry in pseudodistomin alkaloids.

Q. What are the primary challenges in synthesizing this compound?

Key challenges include:

- Stereochemical control during the formation of the piperidine ring and tridecadienyl chain.

- Regioselective functionalization of the diene unit to avoid undesired side reactions.

- Decarboxylative coupling for assembling the hydrocarbon chain without racemization. A tethering strategy, as employed in Pseudodistomin E synthesis, can facilitate nitrogen atom introduction at C(5) while preserving stereochemical integrity .

Q. What pharmacological mechanisms are hypothesized for this compound?

While direct mechanistic studies on this compound are limited, its structural similarity to other pseudodistomins (e.g., A and B) suggests potential cytotoxicity via interference with microtubule dynamics or DNA replication. Researchers should design in vitro assays (e.g., cell viability assays with HEK293 or HeLa cells) and compare dose-response curves with structurally validated synthetic analogs .

Advanced Research Questions

Q. How can conflicting NMR data from natural vs. synthetic this compound be resolved?

Discrepancies often arise from impurities in natural isolates or misassignment of stereocenters. To address this:

- Perform NOESY/ROESY experiments to confirm spatial proximity of protons in synthetic and natural samples.

- Use isotopic labeling during synthesis to trace stereochemical outcomes (e.g., -enriched intermediates).

- Cross-validate optical rotation values () with computational models (e.g., TDDFT-ECD calculations) .

Q. What strategies optimize stereochemical fidelity in asymmetric synthesis of this compound?

- Chiral auxiliaries : Use (S)-N-allyl-N-(α-methyl-p-methoxybenzyl)amide to induce enantioselectivity during conjugate additions.

- Iodolactonisation : This step generates two stereogenic centers with high diastereomeric excess (d.e. >95% in Pseudodistomin E synthesis).

- Kinetic resolution : Employ enzymatic or organocatalytic methods to separate enantiomers post-synthesis .

Q. How do researchers address contradictory bioactivity data between this compound and its analogs?

- Structure-activity relationship (SAR) studies : Systematically modify the tridecadienyl chain or piperidine ring and test cytotoxicity against standardized cell lines.

- Molecular docking : Compare binding affinities to putative targets (e.g., tubulin) using computational tools like AutoDock Vina.

- Meta-analysis : Aggregate published IC values and apply statistical tests (e.g., ANOVA) to identify outliers or methodological biases .

Methodological Frameworks

Q. What experimental designs validate the structural revision of this compound?

- Retrosynthetic analysis : Compare synthetic intermediates with natural isolates using HRMS and 2D NMR (HSQC, HMBC).

- Crystallographic validation : Solve the X-ray structure of a key intermediate (e.g., iodolactone derivative) to confirm stereochemistry.

- Reproducibility checks : Publish detailed synthetic protocols (e.g., reaction times, solvent purity) in Supporting Information to enable independent verification .

Q. How should researchers handle conflicting literature on pseudodistomin alkaloid biosynthesis?

- Critical appraisal : Use tools like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess study validity.

- Systematic reviews : Follow PRISMA guidelines to synthesize evidence from in vivo and in vitro studies while accounting for publication bias.

- Collaborative verification : Partner with marine biology labs to replicate isolation protocols from tunicates (e.g., Pseudodistoma kanoko) .

Data Management & Reproducibility

Q. What metadata standards ensure reproducibility in this compound research?

- FAIR principles : Ensure data are Findable (DOIs for spectra), Accessible (public repositories like Zenodo), Interoperable (standardized NMR file formats), and Reusable (detailed experimental logs).

- Electronic lab notebooks : Record reaction conditions (e.g., temperature gradients, catalyst loadings) to troubleshoot failed syntheses.

- Open-access protocols : Share HPLC purification methods (column type, gradient program) to aid replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.